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Introduction: Ensitrelvir Fumarate (trade name Xocova), developed by Shionogi in partnership

with Hokkaido University, is an orally administered antiviral agent designed to combat SARS-

CoV-2, the virus responsible for COVID-19.[1] It functions as a selective inhibitor of the SARS-

CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][3] This enzyme

is critical for viral replication, making it a key target for antiviral therapy.[3][4] Preclinical studies

demonstrated Ensitrelvir's antiviral activity against a wide range of SARS-CoV-2 variants and a

favorable pharmacokinetic profile, paving the way for clinical investigation.[5][6] This guide

provides a detailed summary of the early-phase clinical trial data, focusing on

pharmacokinetics, safety, and virological efficacy.

Core Mechanism of Action
Ensitrelvir is a noncovalent, nonpeptide inhibitor that targets the substrate-binding pocket of the

3CL protease.[2] By binding to this active site, it blocks the cleavage of viral polyproteins, a

process essential for the virus to assemble functional replication machinery.[7] This inhibition

effectively halts viral replication within host cells.[4] Structural analysis has revealed that

Ensitrelvir specifically recognizes the S1, S2, and S1' subsites of the protease's substrate-

binding pocket.[2][8]
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Caption: Ensitrelvir's mechanism of inhibiting SARS-CoV-2 replication.

Experimental Protocols
Early-phase clinical development for Ensitrelvir involved Phase 1 studies in healthy volunteers

and Phase 2 studies in patients with COVID-19. The protocols were designed to assess safety,

tolerability, pharmacokinetics, and antiviral efficacy.

Phase 1 Study Protocol (jRCT2031210202)
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Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple

ascending oral doses of Ensitrelvir in healthy adults. The study also evaluated the effect of

food on its pharmacokinetics.[9][10][11]

Design: A multicenter, randomized, double-blind, placebo-controlled study.[11] An open-label,

two-group, two-period crossover portion was included to assess the food effect.[11]

Participants: Healthy Japanese and White adult participants.[9] Subsequent evaluations

included Japanese females and elderly participants.[11]

Intervention:

Part 1 (Single Ascending Dose): Participants received a single oral dose of Ensitrelvir (20,

70, 250, 500, 1,000, or 2,000 mg) or a placebo.[9]

Part 2 (Multiple Ascending Dose): Participants received once-daily oral Ensitrelvir for 5

days at loading/maintenance doses of 375/125 mg or 750/250 mg, or a placebo.[9][11]

Key Assessments:

Safety: Monitoring and recording of all treatment-emergent adverse events (TEAEs), vital

signs, electrocardiograms (ECGs), and clinical laboratory tests.[11]

Pharmacokinetics: Serial blood sampling to determine plasma concentrations of Ensitrelvir

and calculate key PK parameters such as Cmax (maximum concentration), AUC (area

under the curve), and t1/2 (half-life).[9][11]

Phase 2a/2b Study Protocol (jRCT2031210350)
Objective: To assess the antiviral efficacy and safety of Ensitrelvir in patients with mild-to-

moderate COVID-19 or asymptomatic SARS-CoV-2 infection.[12][13]

Design: A multicenter, randomized (1:1:1), double-blind, placebo-controlled, Phase 2/3 study.

The results here focus on the Phase 2a and 2b parts.[10][12][14]

Participants: Patients aged 12 years and older with a confirmed SARS-CoV-2 infection.[3]

The Phase 2b part was conducted during the Omicron variant epidemic.[10][14]
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Intervention: Participants were randomized to receive one of the following once-daily for 5

days:

Ensitrelvir 125 mg (375 mg loading dose on Day 1)

Ensitrelvir 250 mg (750 mg loading dose on Day 1)

Placebo[12][14]

Primary Endpoints:

Phase 2a: Change from baseline in the SARS-CoV-2 viral titer.[12][13]

Phase 2b (Co-primary): 1) Change from baseline in the SARS-CoV-2 titer on Day 4, and

2) Time-weighted average change from baseline in the total score of 12 predefined

COVID-19 symptoms.[14]

Key Assessments:

Efficacy: Quantitative viral load (viral titer and viral RNA) measured from nasopharyngeal

swabs at multiple time points.[10][12] Symptom severity was recorded daily by patients.

Safety: Assessed through the monitoring and reporting of adverse events.[14]
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Caption: Workflow of the randomized, placebo-controlled Phase 2 trial.

Data Presentation
Quantitative data from the early-phase trials are summarized below.

Table 1: Phase 1 Pharmacokinetic Profile in Healthy
Adults

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b10829017?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Single Dose (20-
2,000 mg)

Multiple Dose
(375/125 mg)

Food Effect (Single
375 mg Dose)

Dose Proportionality

Plasma exposures

showed almost dose

proportionality.[9]

Cmax and AUC

increased in a dose-

proportional manner in

Japanese females.

[11]

N/A

Tmax (Time to Cmax)
2.5 hours (fasted

state).[5]
N/A

Delayed from 2.5h to

8h in fed state.[5]

Cmax (Max

Concentration)
Dose-dependent.

C24 (24h

concentration)

exceeded the target

plasma concentration

(6.09 µg/mL).[11]

Reduced by 15% with

food.[5]

AUC (Total Exposure) Dose-dependent.
Similar on Day 1 and

Day 5.[15]

No clinically

meaningful impact.[5]

[15]

t1/2 (Elimination Half-

life)
42.2 to 48.1 hours.[9] 48.7 to 58.9 hours.[11]

Approximately 51

hours.[7]

Urinary Excretion

12.9% to 21.8% of the

dose recovered in

urine.[6]

N/A N/A

Data compiled from studies on both suspension and tablet formulations.

Table 2: Phase 1 Safety & Tolerability in Healthy Adults
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Adverse Event Profile Observation

Overall Tolerability
Ensitrelvir was well-tolerated following single

and multiple oral doses.[9][16]

Severity of AEs

Most treatment-related adverse events were

mild in severity and resolved without treatment.

[9][11]

Common AEs
Transient decreases in high-density lipoprotein

(HDL) and increased blood triglycerides.[1][17]

Serious AEs
No serious treatment-emergent adverse events

were reported in the tablet formulation study.[15]

Dose Adjustment

Results suggest no necessity for dose

adjustment based on age, sex, race, or food

intake.[11][16]

Table 3: Phase 2a/2b Virological Efficacy in COVID-19
Patients
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Endpoint Phase 2a Results Phase 2b Results

Study Population

47 patients (ITT) with mild-to-

moderate COVID-19 or

asymptomatic infection.[12]

341 patients (ITT) with mild-to-

moderate COVID-19 during the

Omicron wave.[14]

Change in Viral Titer (Day 4)

250 mg dose: -2.81 log10

TCID50/mL (vs. -1.54 for

placebo; P=0.0083).[12]

Both doses: -0.41 log10

TCID50/mL greater reduction

than placebo (P < 0.0001).[14]

Change in Viral RNA (Day 4)

1.4 to 1.5 log10 copies/mL

greater reduction versus

placebo.[12][13]

Significant reduction consistent

with Phase 2a findings.[10]

Time to Viral Clearance

Median time to infectious viral

clearance decreased by

approximately 50 hours.[13]

N/A

Symptom Resolution

An improving trend was noted

in the total score of 12 COVID-

19 symptoms.[10]

No significant difference in the

total symptom score, but

significant improvement in

respiratory and acute symptom

sub-scores.[14]

Table 4: Phase 2b Safety & Tolerability in COVID-19
Patients

Adverse Event (AE)
Profile

Placebo (n=111)
Ensitrelvir 125 mg
(n=114)

Ensitrelvir 250 mg
(n=116)

Treatment-Emergent

AEs (Any)
31.2% 34.3% 42.9%

Treatment-Related

AEs
5.0% 13.6% 22.1%

AE Severity
Most AEs were mild in

severity.[14][18]

Most AEs were mild in

severity.[14][18]

Most AEs were mild in

severity.[14][18]

Deaths 0 0 0
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Data from the Phase 2b study as reported by Mukae et al. and sourced from medRxiv pre-print.

[10]

Conclusion
The early-phase clinical trial results for Ensitrelvir Fumarate demonstrate a promising profile

for an oral antiviral agent against SARS-CoV-2. Phase 1 studies in healthy adults established

that Ensitrelvir is well-tolerated and possesses favorable pharmacokinetic properties, including

a long half-life that supports a once-daily dosing regimen.[9] Phase 2 trials in patients with mild-

to-moderate COVID-19 confirmed its potent antiviral activity, showing a rapid and significant

reduction in both viral titer and viral RNA compared to placebo.[10][13] While the effect on the

total score of symptoms was not statistically significant in the Phase 2b study, improvements in

key respiratory symptoms were observed.[14] The safety profile remains acceptable, with most

adverse events being mild.[14][18] These collective findings supported the continued

development of Ensitrelvir in larger Phase 3 trials for the treatment of COVID-19.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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